molecular formula C5H7BrO4 B2551302 (3S)-3-bromo-3-carboxypropionic acid methyl ester CAS No. 155148-23-5

(3S)-3-bromo-3-carboxypropionic acid methyl ester

Cat. No. B2551302
M. Wt: 211.011
InChI Key: AZAOWIVCNSVXSE-VKHMYHEASA-N
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Description

(3S)-3-bromo-3-carboxypropionic acid methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (S)-2-bromo-2-methyl-3-(methylthio) propanoic acid methyl ester and is a derivative of methionine sulfoximine, a well-known inhibitor of glutamine synthetase.

Mechanism Of Action

(3S)-3-bromo-3-carboxypropionic acid methyl ester works by inhibiting the activity of glutamine synthetase. This results in a decrease in the production of glutamine, which affects various cellular processes such as protein synthesis, energy metabolism, and cell signaling.

Biochemical And Physiological Effects

The inhibition of glutamine synthetase by (3S)-3-bromo-3-carboxypropionic acid methyl ester has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and alter the gut microbiome. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3S)-3-bromo-3-carboxypropionic acid methyl ester in lab experiments is its specificity for glutamine synthetase. It has been shown to be a potent and selective inhibitor of this enzyme. However, it is important to note that the effects of (3S)-3-bromo-3-carboxypropionic acid methyl ester may vary depending on the cell type and experimental conditions. Additionally, its potential toxicity and instability in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several future directions for the research on (3S)-3-bromo-3-carboxypropionic acid methyl ester. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to understand its effects on the gut microbiome and its potential as a tool for studying the role of glutamine synthetase in various physiological processes. Further research is also needed to optimize its stability and reduce its potential toxicity for use in clinical settings.
In conclusion, (3S)-3-bromo-3-carboxypropionic acid methyl ester is a promising compound with potential applications in various fields of scientific research. Its specificity for glutamine synthetase and its various biochemical and physiological effects make it a valuable tool for studying the role of this enzyme in various processes. However, further research is needed to fully understand its potential and limitations for use in lab experiments and clinical settings.

Synthesis Methods

The synthesis of (3S)-3-bromo-3-carboxypropionic acid methyl ester involves the reaction of L-methionine sulfoximine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place at room temperature and yields (3S)-3-bromo-3-carboxypropionic acid methyl ester as a white crystalline solid.

Scientific Research Applications

(3S)-3-bromo-3-carboxypropionic acid methyl ester has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of glutamine synthetase in various biological processes. Glutamine synthetase is an enzyme that catalyzes the conversion of glutamate to glutamine, which is an important amino acid for many physiological processes.

properties

IUPAC Name

(2S)-2-bromo-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAOWIVCNSVXSE-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-bromo-3-carboxypropionic acid methyl ester

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